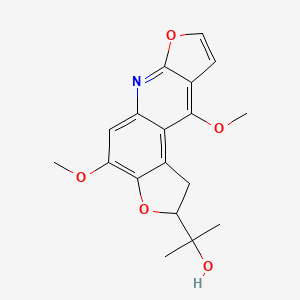
Choisyine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Choisyine can be isolated from the leaves of Choisya ternata and Choisya ‘Aztec-Pearl’ using high-speed countercurrent chromatography (HSCCC) . The ethanol extract of the leaves is subjected to HSCCC, which separates this compound along with other alkaloids such as anhydroevoxine . The solvent system used for this separation typically includes a mixture of hexane, ethyl acetate, methanol, and water in specific ratios .
化学反応の分析
Choisyine, like other quinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a quinoline alkaloid, choisyine serves as a precursor for the synthesis of other bioactive quinoline derivatives.
Medicine: The antinociceptive properties of this compound have been explored, showing potential for pain management.
Industry: Due to its biological activities, this compound can be used in the development of pharmaceuticals and nutraceuticals.
作用機序
The antinociceptive activity of choisyine is primarily mediated through its interaction with the opiate system . It has been shown to have a higher efficacy than morphine at certain doses . Additionally, the nitric oxide system plays a role in its mechanism of action, particularly in the case of the ethanol extract of Choisya ‘Aztec-Pearl’ leaves . The cholinergic system is also involved in the activity of this compound .
類似化合物との比較
Choisyine is similar to other quinoline alkaloids such as anhydroevoxine, which is also isolated from Choisya species . this compound exhibits a higher antinociceptive activity compared to anhydroevoxine . Other similar compounds include quinine and quinidine, which are well-known for their antimalarial and antiarrhythmic properties, respectively. This compound’s unique combination of antinociceptive and antioxidant activities sets it apart from these other quinoline alkaloids .
特性
CAS番号 |
18556-07-5 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC名 |
2-(7,16-dimethoxy-5,12-dioxa-10-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1,6,8,10,13,15-hexaen-4-yl)propan-2-ol |
InChI |
InChI=1S/C18H19NO5/c1-18(2,20)13-7-10-14-11(8-12(21-3)15(10)24-13)19-17-9(5-6-23-17)16(14)22-4/h5-6,8,13,20H,7H2,1-4H3 |
InChIキー |
OCKCNDIOPSOBNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
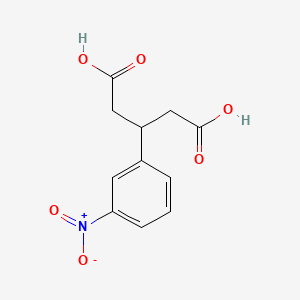
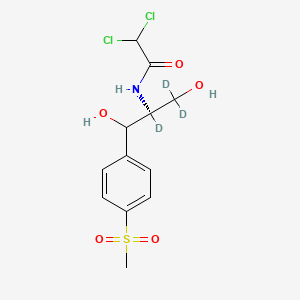

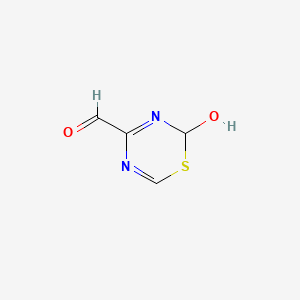
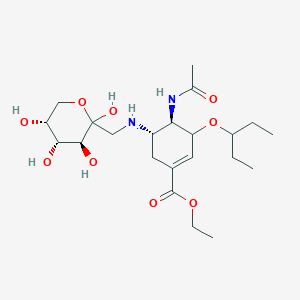

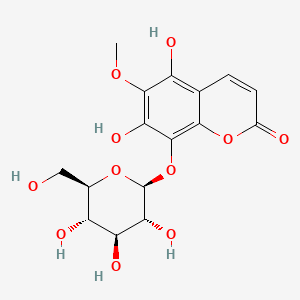
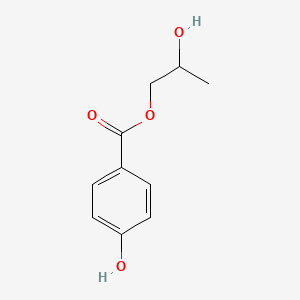

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
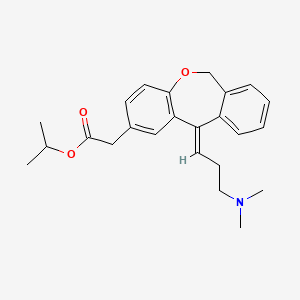
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
